1-Palmitoyl-sn-glycero-3-phosphocholine
1-Palmitoyl-sn-glycero-3-phosphocholine
1-hexadecanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 16:0 in which a hexadecanoyl (palmitoyl) group is attached to the glycero moiety at position 1. It has a role as a mouse metabolite. It is a lysophosphatidylcholine 16:0 and a 1-O-acyl-sn-glycero-3-phosphocholine.
1-Palmitoyl-sn-glycero-3-phosphocholine is a natural product found in Drosophila melanogaster, Lysiphlebia japonica, and other organisms with data available.
PC(16:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
1-Palmitoyl-sn-glycero-3-phosphocholine is a natural product found in Drosophila melanogaster, Lysiphlebia japonica, and other organisms with data available.
PC(16:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
17364-16-8
VCID:
VC21111105
InChI:
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1
SMILES:
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Molecular Formula:
C24H50NO7P
Molecular Weight:
495.6 g/mol
1-Palmitoyl-sn-glycero-3-phosphocholine
CAS No.: 17364-16-8
Cat. No.: VC21111105
Molecular Formula: C24H50NO7P
Molecular Weight: 495.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-hexadecanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 16:0 in which a hexadecanoyl (palmitoyl) group is attached to the glycero moiety at position 1. It has a role as a mouse metabolite. It is a lysophosphatidylcholine 16:0 and a 1-O-acyl-sn-glycero-3-phosphocholine. 1-Palmitoyl-sn-glycero-3-phosphocholine is a natural product found in Drosophila melanogaster, Lysiphlebia japonica, and other organisms with data available. PC(16:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 17364-16-8 |
| Molecular Formula | C24H50NO7P |
| Molecular Weight | 495.6 g/mol |
| IUPAC Name | [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 |
| Standard InChI Key | ASWBNKHCZGQVJV-HSZRJFAPSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
| Appearance | Unit:100 mgSolvent:nonePurity:98+%Physical solid |
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